molecular formula C20H21FN2O2S B2758459 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide CAS No. 2034390-87-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2758459
CAS No.: 2034390-87-7
M. Wt: 372.46
InChI Key: QAENRRLMWRYWBA-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[b]thiophene ring, a dimethylaminoethyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced to the benzo[b]thiophene ring.

    Attachment of the fluorophenoxy group: This can be done through etherification reactions where a fluorophenol derivative is reacted with an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-bromophenoxy)acetamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-23(2)17(15-13-26-19-10-6-3-7-14(15)19)11-22-20(24)12-25-18-9-5-4-8-16(18)21/h3-10,13,17H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENRRLMWRYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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